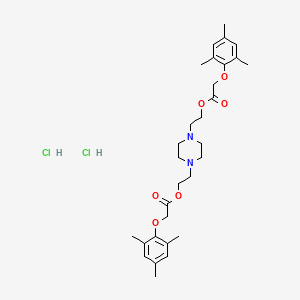
Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride is a complex organic compound with the molecular formula C30-H42-N2-O6.2Cl-H and a molecular weight of 599.66 . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride involves multiple steps. The primary synthetic route includes the esterification of acetic acid with (2,4,6-trimethylphenoxy)acetic acid, followed by the reaction with 1,4-piperazinediyldi-2,1-ethanediyl. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to acetic acid, (2,4,6-trimethylphenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride include:
(2,4,6-Trimethylphenoxy)acetic acid: A precursor in the synthesis of the compound.
1,4-Piperazinediyldi-2,1-ethanediyl ester: Another related compound with similar structural features.
Other esters of acetic acid:
Properties
CAS No. |
86746-11-4 |
|---|---|
Molecular Formula |
C30H44Cl2N2O6 |
Molecular Weight |
599.6 g/mol |
IUPAC Name |
2-[4-[2-[2-(2,4,6-trimethylphenoxy)acetyl]oxyethyl]piperazin-1-yl]ethyl 2-(2,4,6-trimethylphenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C30H42N2O6.2ClH/c1-21-15-23(3)29(24(4)16-21)37-19-27(33)35-13-11-31-7-9-32(10-8-31)12-14-36-28(34)20-38-30-25(5)17-22(2)18-26(30)6;;/h15-18H,7-14,19-20H2,1-6H3;2*1H |
InChI Key |
HPEMGOSOZGNOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)OCCN2CCN(CC2)CCOC(=O)COC3=C(C=C(C=C3C)C)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















